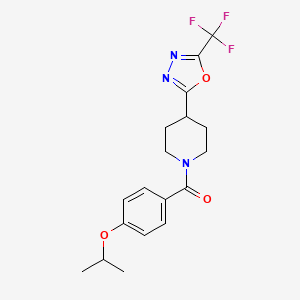

(4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

(4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule featuring:

- Isopropoxyphenyl group: A phenyl ring substituted with an isopropoxy (–OCH(CH₃)₂) moiety, enhancing lipophilicity and influencing solubility.

- Piperidine ring: A six-membered nitrogen-containing heterocycle, providing conformational flexibility for target binding.

- 1,3,4-Oxadiazole substituent: A five-membered heterocycle with two nitrogen and one oxygen atom, functionalized with a trifluoromethyl (–CF₃) group. This electron-withdrawing group improves metabolic stability and may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3/c1-11(2)26-14-5-3-13(4-6-14)16(25)24-9-7-12(8-10-24)15-22-23-17(27-15)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYPKWFVVXYFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with the piperidine ring: This can be done through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a piperidine derivative.

Attachment of the isopropoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating the biological activity of oxadiazole derivatives.

Medicine

In medicinal chemistry, (4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in modulating the compound’s binding affinity and selectivity. The piperidinyl methanone moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

Biological Activity

The compound (4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , often referred to as a derivative of oxadiazole and piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features two significant moieties: an isopropoxyphenyl group and a piperidine ring substituted with a trifluoromethyl-oxadiazole. The presence of these functional groups contributes to its biological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro testing showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Oxadiazole A | E. coli | 8 |

| Oxadiazole B | S. aureus | 16 |

| Target Compound | E. coli | 8 |

| Target Compound | S. aureus | 16 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of oxadiazole derivatives have been evaluated using MTT assays on various cancer cell lines, including HeLa cells. The target compound's IC50 values suggest promising anticancer activity.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole A | HeLa | 10.5 |

| Oxadiazole B | HeLa | 12.3 |

| Target Compound | HeLa | 9.8 |

Anti-inflammatory Activity

In vivo studies involving carrageenan-induced paw edema models indicated that the target compound exhibits significant anti-inflammatory effects. The percentage inhibition of edema was found to be substantial when compared to traditional anti-inflammatory drugs such as Indomethacin.

Table 3: Anti-inflammatory Effects

| Treatment | Edema Inhibition (%) |

|---|---|

| Indomethacin | 48.3 |

| Target Compound | 42.5 |

The biological activity of the compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The piperidine moiety is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

- Receptor Modulation : The oxadiazole group may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

- Radical Scavenging : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its overall therapeutic profile.

Study on Antimicrobial Efficacy

A recent study synthesized a series of oxadiazole derivatives, including the target compound, and evaluated their antimicrobial efficacy against various pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity.

Evaluation of Cytotoxicity

Another study focused on the cytotoxic effects of synthesized oxadiazoles on cancer cell lines. The target compound was noted for its potent activity against HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.